1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one is an organic compound that belongs to the class of ketones It features a chlorinated phenyl ring attached to a pentanone backbone with two methyl groups at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one typically involves the reaction of 3-chlorobenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where 3-chlorobenzaldehyde reacts with 4,4-dimethylpentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and can be scaled up for large-scale production. The use of automated reactors and real-time monitoring systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorinated phenyl ring may also interact with hydrophobic pockets within proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-phenyl)-2-propanone: A simpler ketone with similar structural features but fewer carbon atoms.
1-(3-Chloro-phenyl)-3-butanone: Another ketone with a different carbon chain length.
1-(3-Chloro-phenyl)-4-pentanone: Similar structure but without the dimethyl substitution.
Uniqueness
1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the dimethyl groups at the fourth carbon provides steric hindrance, potentially affecting its binding affinity and selectivity in various applications.
Biological Activity
1-(3-Chloro-phenyl)-4,4-dimethyl-pentan-3-one, also known as 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone, is an organic compound with the molecular formula C₁₃H₁₇ClO and a molecular weight of 224.73 g/mol. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₇ClO
- Molecular Weight : 224.73 g/mol
- CAS Number : 66346-01-8
- Appearance : Colorless oil
- Boiling Point : Approximately 297.4 °C
The structure of this compound features a pentanone backbone with a chlorophenyl group at the first position and two methyl groups at the fourth carbon.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacteria and fungi. In particular, studies have demonstrated its effectiveness in inhibiting the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 14 | 100 |
The above table summarizes the inhibition zones observed in studies assessing the antimicrobial efficacy of the compound.
The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, preliminary studies suggest that it may disrupt bacterial cell membranes or interfere with metabolic pathways critical to microbial survival.
Study on Antiproliferative Activity
A recent study explored the antiproliferative effects of various derivatives of this compound on cancer cell lines. Among a series of synthesized analogs, several exhibited potent inhibitory actions against HCT-116 cells (a human colorectal cancer cell line) with IC50 values ranging from 0.69 µM to 11 µM. The findings suggest that structural modifications can enhance biological activity, indicating a promising avenue for drug development.
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 0.69 | HCT-116 |
Compound B | 2.29 | HeLa |
Compound C | 11 | MCF7 |
This table highlights the potency of various compounds derived from the original structure in inhibiting cancer cell proliferation.
Applications and Future Directions
This compound has potential applications in pharmaceuticals due to its biological activities. Its antimicrobial properties could be harnessed in developing new antibiotics or antifungal treatments. Furthermore, its antiproliferative effects suggest possible roles in cancer therapy.
Properties
Molecular Formula |
C13H17ClO |
---|---|
Molecular Weight |
224.72 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4,4-dimethylpentan-3-one |
InChI |
InChI=1S/C13H17ClO/c1-13(2,3)12(15)8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
FNTWZZTUDYPTRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CCC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.